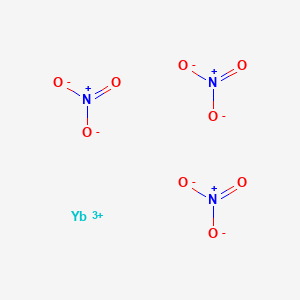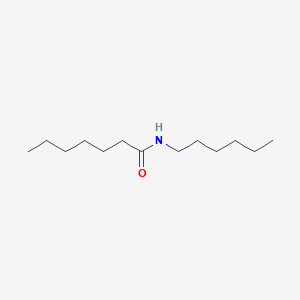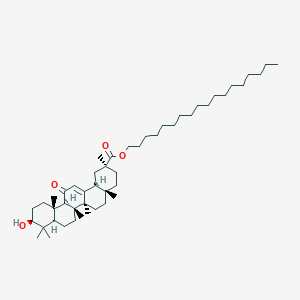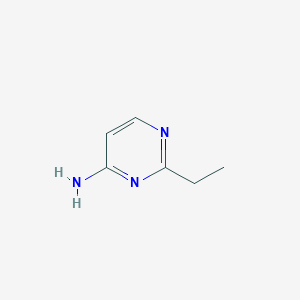![molecular formula C13H12O B080855 6-Methyl-[1,1'-biphenyl]-2-ol CAS No. 14845-77-3](/img/structure/B80855.png)
6-Methyl-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-[1,1'-biphenyl]-2-ol, also known as 6-MBOH, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of biphenyl, which is a common organic compound that is often used in the production of plastics and other materials. 6-MBOH has been shown to have unique properties that make it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol is not fully understood, but it is believed to involve the modulation of specific receptors in the body. This compound has been shown to interact with certain receptors in the brain, including the serotonin receptor and the dopamine receptor. It is believed that these interactions may be responsible for some of the physiological effects of 6-Methyl-[1,1'-biphenyl]-2-ol.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-Methyl-[1,1'-biphenyl]-2-ol has a number of biochemical and physiological effects. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as the potential to modulate pain perception. Additionally, 6-Methyl-[1,1'-biphenyl]-2-ol has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to have unique properties that make it a promising candidate for use in a variety of research applications. However, one limitation of using 6-Methyl-[1,1'-biphenyl]-2-ol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 6-Methyl-[1,1'-biphenyl]-2-ol. One area of interest is the development of new materials that incorporate this compound. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-[1,1'-biphenyl]-2-ol and its potential applications in pharmacology and biochemistry. Finally, there is a need for additional studies to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-Methyl-[1,1'-biphenyl]-2-ol can be achieved through a number of different methods, including the use of palladium-catalyzed coupling reactions. One common method involves the use of a palladium catalyst and a base to facilitate the coupling of a methyl group with a biphenyl derivative. This reaction typically takes place in a solvent such as toluene or dimethylformamide.
Aplicaciones Científicas De Investigación
6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential applications in a variety of scientific research areas, including materials science, biochemistry, and pharmacology. In materials science, this compound has been shown to have unique properties that make it a promising candidate for use in the development of new materials with specific properties. In biochemistry and pharmacology, 6-Methyl-[1,1'-biphenyl]-2-ol has been studied for its potential to interact with specific receptors in the body and modulate various physiological processes.
Propiedades
Número CAS |
14845-77-3 |
|---|---|
Nombre del producto |
6-Methyl-[1,1'-biphenyl]-2-ol |
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3 |
Clave InChI |
KLJBEZBPLIGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



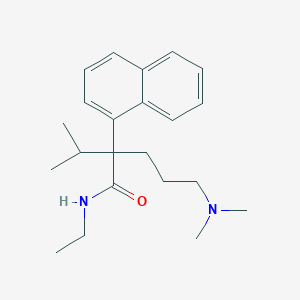
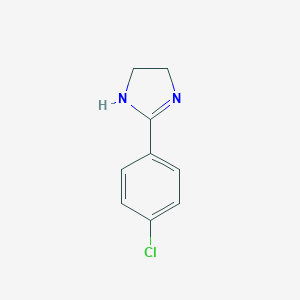
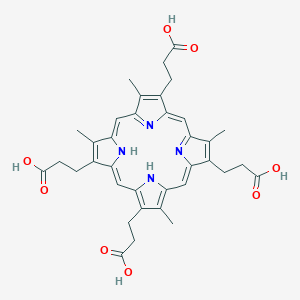
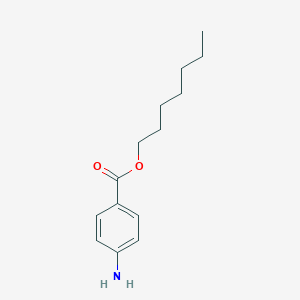
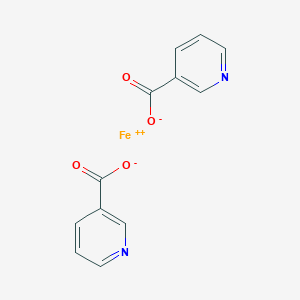

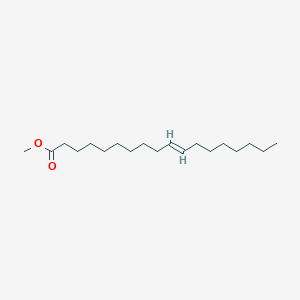
![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)

